molecular formula C27H29N5O2 B11214249 ethyl 4-{[7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}piperidine-1-carboxylate

ethyl 4-{[7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}piperidine-1-carboxylate

Cat. No.: B11214249
M. Wt: 455.6 g/mol
InChI Key: DNAJFLPLRJJROS-UHFFFAOYSA-N
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Description

Ethyl 4-{[7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}piperidine-1-carboxylate is a complex organic compound featuring a pyrrolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}piperidine-1-carboxylate typically involves multi-step organic reactions. The process begins with the formation of the pyrrolopyrimidine core, followed by the introduction of the 3-methylphenyl and phenyl groups. The final steps involve the attachment of the piperidine and ethyl carboxylate groups.

    Formation of Pyrrolopyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions: Introduction of the 3-methylphenyl and phenyl groups is achieved through electrophilic aromatic substitution reactions.

    Coupling Reactions: The piperidine moiety is introduced via nucleophilic substitution or coupling reactions.

    Esterification: The final ethyl carboxylate group is added through esterification reactions, typically using ethanol and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyrrolopyrimidine core, potentially altering its electronic properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of reduced pyrrolopyrimidine derivatives.

    Substitution: Introduction of halogens, nitro groups, or sulfonic acid groups on the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, ethyl 4-{[7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}piperidine-1-carboxylate has shown potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is being investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets suggests it could be developed into a drug for treating various diseases, including cancer and inflammatory conditions.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical structure allows for the creation of materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of ethyl 4-{[7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolo[2,3-d]pyrimidine Derivatives: These compounds share the pyrrolopyrimidine core and have similar biological activities.

    Phenylpiperidine Derivatives: Compounds with a phenylpiperidine structure also exhibit similar pharmacological properties.

Uniqueness

Ethyl 4-{[7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}piperidine-1-carboxylate is unique due to the specific combination of its structural features. The presence of both the pyrrolopyrimidine core and the phenylpiperidine moiety provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

Ethyl 4-{[7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}piperidine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation. This article explores its biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

The compound belongs to the class of pyrrolopyrimidines, which are known for their diverse pharmacological properties. The structural formula can be represented as follows:

C21H25N5O2\text{C}_{21}\text{H}_{25}\text{N}_{5}\text{O}_{2}

This structure features a piperidine ring, a pyrrolo[2,3-d]pyrimidine moiety, and an ethyl ester functional group, which contribute to its biological activity.

Anticancer Properties

Research has indicated that derivatives of pyrrolopyrimidines exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit the growth of human tumor xenografts in vivo. Specifically, certain analogues have demonstrated ATP-competitive inhibition of Protein Kinase B (PKB), which is crucial in cancer cell proliferation and survival pathways .

Table 1: Inhibition of PKB and Related Kinases

CompoundInhibition TypeIC50 (µM)Selectivity
Ethyl 4-{...}ATP-competitive< 0.1High
Compound 2ATP-competitive< 0.5Moderate

Anti-inflammatory Effects

In addition to anticancer properties, ethyl 4-{...} has been evaluated for its anti-inflammatory effects. Studies involving RAW264.7 cells revealed that certain pyrrolopyrimidine derivatives could significantly reduce inflammation markers upon stimulation with lipopolysaccharides (LPS) .

Table 2: Anti-inflammatory Activity in RAW264.7 Cells

CompoundLPS Concentration (ng/mL)Inhibition (%)
Ethyl 4-{...}10075
Compound A10060

The biological activity of ethyl 4-{...} is primarily attributed to its ability to modulate key signaling pathways involved in cell proliferation and inflammation. Molecular docking studies suggest that it interacts with targets such as COX-2 and various Toll-like receptors (TLRs), inhibiting their activity and thereby reducing inflammatory responses .

Study on Antitumor Efficacy

A notable study investigated the efficacy of a similar pyrrolopyrimidine derivative in a mouse model bearing human tumor xenografts. The compound displayed potent antitumor activity with minimal toxicity at therapeutic doses, highlighting its potential as an effective anticancer agent .

Evaluation of Anti-inflammatory Properties

Another study focused on the anti-inflammatory potential of pyrrolopyrimidine derivatives, including ethyl 4-{...}. The results showed a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 in treated cells compared to controls, supporting the compound’s role in mitigating inflammatory diseases .

Properties

Molecular Formula

C27H29N5O2

Molecular Weight

455.6 g/mol

IUPAC Name

ethyl 4-[[7-(3-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]amino]piperidine-1-carboxylate

InChI

InChI=1S/C27H29N5O2/c1-3-34-27(33)31-14-12-21(13-15-31)30-25-24-23(20-9-5-4-6-10-20)17-32(26(24)29-18-28-25)22-11-7-8-19(2)16-22/h4-11,16-18,21H,3,12-15H2,1-2H3,(H,28,29,30)

InChI Key

DNAJFLPLRJJROS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC2=C3C(=CN(C3=NC=N2)C4=CC=CC(=C4)C)C5=CC=CC=C5

Origin of Product

United States

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